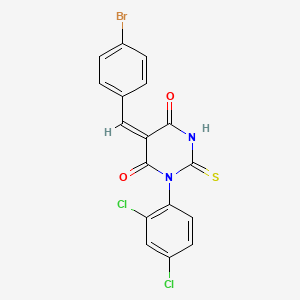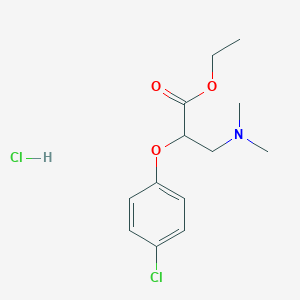![molecular formula C20H25ClN2O2 B6048529 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6048529.png)
4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. Studies have shown that this compound has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to have antitumor activity in several cancer cell lines, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of pain-sensing neurons. Additionally, 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor activity by inhibiting cell proliferation and promoting cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to reduce the activity of pain-sensing neurons, leading to a reduction in pain perception. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation and promotion of cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic effects. This compound can be used to study the mechanisms of pain and inflammation and to develop new therapies for chronic pain and inflammatory disorders. Additionally, 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to have antitumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide. One area of research is the development of new therapies for chronic pain and inflammatory disorders. Studies have shown that this compound has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of these conditions. Additionally, further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical trials. Another area of research is the development of new cancer therapies. Studies have shown that 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has antitumor activity, making it a potential candidate for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-chloro-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(5-methyl-2-furyl)ethylamine and 4-methylpiperidine in the presence of a base. The reaction yields the desired compound in good yields and high purity. The synthesis method has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
4-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-14-9-11-23(12-10-14)18(19-8-3-15(2)25-19)13-22-20(24)16-4-6-17(21)7-5-16/h3-8,14,18H,9-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUNSRJIYNZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)

![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6048498.png)

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6048515.png)
![6-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6048517.png)
![(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6048521.png)
![8-methoxy-2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6048527.png)
![2,4-dichloro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6048536.png)
